6-(1-Cyanocyclopropyl)pyridazine-4-carboxylic acid
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Overview
Description
6-(1-Cyanocyclopropyl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a cyanocyclopropyl group and a carboxylic acid group. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Cyanocyclopropyl)pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-6-(1-cyanocyclopropyl)pyridine-4-carboxylic acid with suitable reagents to form the desired pyridazine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(1-Cyanocyclopropyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the pyridazine ring .
Scientific Research Applications
6-(1-Cyanocyclopropyl)pyridazine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(1-Cyanocyclopropyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an additional oxygen atom in the ring.
2-chloro-6-(1-cyanocyclopropyl)pyridine-4-carboxylic acid: A precursor in the synthesis of 6-(1-Cyanocyclopropyl)pyridazine-4-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7N3O2 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-(1-cyanocyclopropyl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-5-9(1-2-9)7-3-6(8(13)14)4-11-12-7/h3-4H,1-2H2,(H,13,14) |
InChI Key |
LWRIAMPEBVEGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
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